N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
Description
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C15H16N4O3/c20-8-7-17-13(21)3-4-14-18-15(19-22-14)11-2-1-10-5-6-16-12(10)9-11/h1-2,5-6,9,16,20H,3-4,7-8H2,(H,17,21) |
InChI Key |
NRBAVJROZZTVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Formation of 5-(1H-Indol-6-yl)-1,2,4-Oxadiazole-3-Thiol
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate.
Step 1: Amidoxime Synthesis
1H-Indol-6-carbonitrile (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6–8 hours, yielding 1H-indol-6-carboximidamide (amidoxime).
Step 2: Thiol-Oxadiazole Formation
The amidoxime reacts with carbon disulfide (CS₂, 1.5 eq) and potassium hydroxide (2.0 eq) in ethanol under reflux for 6–7 hours. Intramolecular cyclization produces 5-(1H-indol-6-yl)-1,2,4-oxadiazole-3-thiol (yield: 70–75%).
Characterization Data
-
IR (KBr): 3270 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C–S).
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, indole NH), 8.1–6.9 (m, 5H, aromatic), 3.8 (s, 1H, SH).
Preparation of N-(2-Hydroxyethyl)-3-Bromopropanamide
Acylation of 2-Aminoethanol
3-Bromopropanoyl chloride (1.0 eq) is added dropwise to a cooled (0°C) solution of 2-aminoethanol (1.1 eq) and triethylamine (1.5 eq) in dichloromethane. The mixture is stirred for 2 hours, yielding N-(2-hydroxyethyl)-3-bromopropanamide (yield: 85–90%).
Characterization Data
Nucleophilic Substitution to Form the Final Product
Coupling of Thiol-Oxadiazole and Bromopropanamide
5-(1H-Indol-6-yl)-1,2,4-oxadiazole-3-thiol (1.0 eq) is reacted with N-(2-hydroxyethyl)-3-bromopropanamide (1.2 eq) in dimethylformamide (DMF) using sodium hydride (1.5 eq) as a base at 25°C for 24–48 hours. The thiolate ion displaces bromide, forming the sulfide linkage (yield: 65–75%).
Optimization Table
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 75 |
| Base | NaH | 70 |
| Temperature | 25°C | 68 |
| Reaction Time | 36 hours | 72 |
Characterization Data
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₉H₂₁N₅O₃S: 415.13; found: 415.14.
-
¹H NMR (DMSO-d₆): δ 11.1 (s, 1H, indole NH), 8.2–6.8 (m, 5H, aromatic), 4.7 (t, 1H, OH), 3.5–3.3 (m, 4H, CH₂OH and CH₂N), 2.9 (t, 2H, CH₂S), 2.5 (t, 2H, CH₂CO).
Alternative Synthetic Routes
One-Pot Oxadiazole Formation
A mixture of 1H-indol-6-carbonitrile, hydroxylamine, and 3-bromopropanoic acid is heated in DMSO at 90°C for 12 hours. In situ O-acylation and cyclization yield 3-(3-bromopropyl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole, which is subsequently aminated with 2-aminoethanol (yield: 60–65%).
Reductive Alkylation
3-(1H-Indol-6-yl)-5-vinyl-1,2,4-oxadiazole undergoes hydrothiolation with 3-mercapto-N-(2-hydroxyethyl)propanamide under UV light, followed by hydrogenation (Pd/C, H₂) to saturate the double bond (yield: 55–60%).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or other reducible functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the oxadiazole ring may produce various reduced oxadiazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and indole moieties. The structure of N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide suggests potential mechanisms for anticancer activity:
- Mechanism of Action :
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G0/G1 phase, inhibiting proliferation.
- Inhibition of Metastasis : By downregulating matrix metalloproteinases (MMPs), it may reduce cancer cell migration and invasion.
Case Studies
-
Synthesis and Evaluation :
A study synthesized several derivatives with similar structures and evaluated their anticancer activity using the MTT assay. Compounds exhibiting low IC50 values indicated strong anticancer potential compared to standard drugs like doxorubicin . -
In Vivo Studies :
Further research is needed to validate the in vivo efficacy and safety of this compound through animal models to assess tumor growth inhibition and survival rates.
Neurological Applications
The indole structure is known for neuroprotective effects. Compounds similar to this compound have been studied for their ability to cross the blood-brain barrier and exert neuroprotective effects.
Mechanisms of Neuroprotection
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, reducing neuronal damage.
- Oxidative Stress Reduction : It could enhance antioxidant defenses in neuronal cells, protecting against oxidative damage.
- Antimicrobial Activity : Research indicates that indole derivatives can exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Agents : The compound may serve as a scaffold for developing anti-inflammatory drugs targeting chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of “N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide” would depend on its specific biological target. Generally, compounds with indole and oxadiazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues with Variations in Amide Substituents
The hydroxyethyl group in the target compound distinguishes it from related molecules with bulkier or more lipophilic amide substituents:
- N-(9-ethyl-9H-carbazol-3-yl)propanamide derivatives (e.g., compounds 6a–6e in ): These feature a carbazole group instead of hydroxyethyl, increasing lipophilicity and steric bulk. Such modifications are associated with cannabinoid receptor type 2 (CB2) selectivity but may reduce aqueous solubility .
- This compound lacks the hydroxy group, reducing hydrogen-bonding capacity compared to the target molecule .
- N-[2-(4-methylphenyl)ethyl]propanamide (): A benzyl-derived substituent enhances lipophilicity, which may improve membrane permeability but limit solubility in polar solvents .
Indole Positional Isomers
The indol-6-yl group in the target compound contrasts with indol-3-yl derivatives (e.g., ):
- 3-(1H-indol-3-yl)-N-(triazolyl-ethyl)propanamide (): The indol-3-yl group is more commonly associated with serotonin receptor interactions, suggesting divergent biological targets compared to the indol-6-yl variant.
Oxadiazole Substituent Variations
- Bromophenyl-oxadiazole (compound 6c in ): Halogenation increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but pose metabolic challenges .
Biological Activity
N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with oxadiazole precursors. The process can be summarized as follows:
- Formation of Oxadiazole : The initial step involves the synthesis of 1,2,4-oxadiazole derivatives from appropriate carboxylic acids and hydrazides.
- Indole Coupling : The oxadiazole is then coupled with an indole derivative under acidic or basic conditions to yield the desired compound.
- Hydroxyethyl Substitution : Finally, the hydroxyethyl group is introduced via alkylation or by using a suitable reagent that facilitates the formation of the amide bond.
Antimicrobial Properties
Recent studies have indicated that compounds containing indole and oxadiazole moieties exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.5 µg/mL to >64 µg/mL against various bacterial strains, including drug-resistant strains like MRSA .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated using various human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| SKOV-3 (Ovarian) | 23.69 |
| PC-3 (Prostate) | 73.05 |
| HeLa (Cervical) | 64.66 |
| THP-1 (Leukemia) | 39.08 |
These results suggest that the compound has moderate to high cytotoxic effects against cancer cells .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of various indole derivatives, including those similar to this compound. The results highlighted that compounds with longer hydrocarbon chains exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
Study 2: Cytotoxicity Assessment
Another study focused on assessing the cytotoxic effects of indole-based compounds on human cancer cell lines using MTT assays. The results indicated that derivatives with specific substituents showed promising activity against ovarian and prostate cancer cells, suggesting a potential for further development in anticancer therapies .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(2-hydroxyethyl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide?
- Methodological Answer : The compound’s synthesis typically involves coupling reactions between indole and oxadiazole precursors. For example, oxadiazole formation via cyclization of amidoximes with activated carboxylic acids is a common approach. Key steps include:
- Using column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) .
- Recrystallization in ethanol or methanol to improve purity .
- Critical parameters: temperature control (35–60°C), inert atmosphere for moisture-sensitive intermediates, and stoichiometric ratios of reagents like NaH or Cu(OAc)₂ .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the indole NH (~10–12 ppm), hydroxyethyl protons (~3.5–4.0 ppm), and oxadiazole-linked CH₂ groups (~2.5–3.5 ppm) .
- HRMS : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ calculated: 369.1214; observed: 369.1208) .
- IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or structural impurities. Strategies include:
- Orthogonal assays : Compare results from cytotoxicity (MTT), apoptosis (Annexin V), and receptor-binding assays .
- Batch consistency : Re-synthesize the compound under controlled conditions and re-test .
- Structural analogs : Test derivatives (e.g., replacing indole-6-yl with pyridyl groups) to isolate functional groups responsible for activity .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-substituted oxadiazole-propanamides) .
Q. What structural modifications enhance the compound’s binding affinity to neurological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Indole modifications : Adding electron-withdrawing groups (e.g., -NO₂) at the indole 5-position increases receptor affinity .
- Oxadiazole substitutions : Fluorine or bromine at the oxadiazole 3-position improves metabolic stability .
- Propanamide linker : Replacing hydroxyethyl with cyclic amines (e.g., piperidine) enhances blood-brain barrier penetration .
- Example SAR Table :
| Substituent (Indole Position) | Oxadiazole Modification | Bioactivity (IC₅₀, nM) |
|---|---|---|
| -H (Baseline) | -H | 850 ± 120 |
| -NO₂ (Position 5) | -H | 320 ± 45 |
| -H | -Br (Position 3) | 610 ± 90 |
| Data derived from analogous compounds in . |
Q. How can molecular docking guide the design of derivatives targeting PI3K/Akt pathways?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., PI3Kγ) with published crystal structures (PDB: 2CHW) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for oxadiazole interactions .
- Key interactions : Favor hydrogen bonds between the hydroxyethyl group and Asp964 (PI3Kγ) or hydrophobic contacts with indole and oxadiazole rings .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies mitigate purification challenges caused by byproducts in large-scale synthesis?
- Methodological Answer :
- Byproduct identification : Use LC-MS to detect dimers or unreacted intermediates .
- Process optimization :
- Increase equivalents of coupling reagents (e.g., EDC/HOBt) to reduce unreacted acid .
- Replace column chromatography with preparative HPLC for >10 g batches .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
